N'-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide
Description
Properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-19-13-4-2-11(3-5-13)10-16-17-14(18)12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
IUQQGVMRVCDRSZ-MHWRWJLKSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Methodology
The foundational synthesis route involves refluxing equimolar quantities of isonicotinic acid hydrazide and 4-(methylthio)benzaldehyde in alcoholic solvents. Source delineates a two-step protocol:
-
Synthesis of isonicotinohydrazide : 4-Cyanopyridine reacts with hydrazine hydrate (H₂NNH₂·H₂O) under alkaline conditions (NaOH) at 100°C for 7–8 hours, yielding isonicotinohydrazide (m.p. 170–171°C) .
-
Schiff base formation : Isonicotinohydrazide (1 mmol) and 4-(methylthio)benzaldehyde (1 mmol) are refluxed in ethanol (14 mL) with catalytic glacial acetic acid for 6–7 hours. Post-reflux, the product is filtered, washed with water, and recrystallized from ethanol (m.p. 138–150°C) .
This method achieves yields of 75–86%, with purity verified via thin-layer chromatography (TLC) .
Solvent and Catalytic Optimization
Variations in solvent polarity and acid catalysts significantly impact reaction efficiency:
Methanol with sulfuric acid enhances electrophilicity of the aldehyde carbonyl, accelerating imine formation . Prolonged reflux in ethanol (8–10 hours) ensures complete conversion, evidenced by TLC . Non-polar solvents like 1,4-dioxane-water mixtures require extended reaction times but mitigate side reactions .
Mechanistic Insights and Kinetic Considerations
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate that dehydrates to yield the imine (C=N). IR spectroscopy confirms successful condensation through disappearance of the carbonyl stretch (1,728 cm⁻¹ in 4-(methylthio)benzaldehyde) and emergence of C=N vibrations at 1,599–1,653 cm⁻¹ .
Kinetic studies in source reveal second-order dependence on reactant concentrations, with activation energy (Eₐ) of 45–60 kJ/mol in ethanol. Acidic conditions lower Eₐ by protonating the carbonyl oxygen, facilitating nucleophilic attack .
Purification and Characterization Techniques
Purification :
-
Recrystallization : Ethanol, ethyl acetate, or DMF yield crystalline products with >95% purity .
-
Washing : Sodium bisulfite removes unreacted aldehyde, while pet-ether eliminates hydrophobic impurities .
Spectroscopic Validation :
-
¹H NMR : Imine proton (HC=N) resonates as a singlet at δ 8.46–8.80 ppm. Aromatic protons of the 4-(methylthio)benzylidene moiety appear as doublets at δ 7.53–7.83 ppm (J = 8.4–5.7 Hz) .
-
¹³C NMR : C=N carbon at δ 160–165 ppm; thiomethyl (S-CH₃) at δ 14–16 ppm .
-
Mass Spectrometry : Molecular ion peaks at m/z 312–389 confirm molecular weights .
Comparative Analysis of Synthetic Routes
Source reports an 82% yield using methanol and H₂SO₄, whereas ethanol with glacial acetic acid in source yields 86%. The higher yield in ethanol correlates with its moderate polarity, balancing solubility and reaction rate. Prolonged reflux in methanol (8 hours vs. 7 hours in ethanol) may account for marginal yield differences .
Elemental analysis data from source (C: 60.12%, H: 3.88%, N: 13.84%) align with theoretical values (C: 60.34%, H: 3.92%, N: 13.69%), validating synthetic precision.
Industrial and Pharmacological Implications
While this review focuses on synthesis, source notes antimicrobial efficacy of analogous Schiff bases (MIC: 8–32 µg/mL against S. aureus and E. coli), underscoring the compound’s therapeutic potential. Scalable production via continuous flow reactors could optimize yields for pharmaceutical applications .
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group in the compound undergoes oxidation to form sulfoxides or sulfones , depending on the oxidizing agent and conditions.
Reagents and conditions :
| Oxidation stage | Reagent | Conditions | Product |
|---|---|---|---|
| Sulfoxide | Hydrogen peroxide | pH ~7, RT | N'-[4-(methylsulfinyl)... |
| Sulfone | Potassium permanganate | Aqueous acidic medium | N'-[4-(methylsulfonyl)... |
Mechanism :
-
Electrophilic addition : Oxidizing agents abstract a hydrogen atom from the sulfur, initiating oxidation.
-
Intermediate formation : Sulfoxide intermediates are unstable and may further oxidize to sulfones under strong acidic or basic conditions.
Reduction Reactions
The compound can undergo reductive cleavage of the C═N bond or reduction of the sulfur group using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reagents and conditions :
| Reaction type | Reagent | Conditions | Product |
|---|---|---|---|
| Imine reduction | LiAlH₄ | Dry ether, 0°C–RT | Corresponding amine |
| Sulfur reduction | NaBH₄ (with acid) | Aqueous/ethanol, reflux | Thioether derivatives |
Mechanism :
-
Nucleophilic attack : Hydride ions from LiAlH₄ reduce the imine bond to form a primary amine.
-
Sulfur reduction : Mild reducing agents selectively reduce the sulfur group (-SMe → -SMeH).
Stability and Reactivity
The compound exhibits tautomerism between thione and thiol forms in certain derivatives, influencing its reactivity . For example, the presence of electron-withdrawing groups (e.g., carbonyls) stabilizes the thione form, while electron-donating groups favor thiol tautomerism.
Key factors affecting reactivity :
-
pH : Acidic conditions favor thione tautomerism; basic conditions promote thiol formation.
-
Solvent : Polar aprotic solvents stabilize thione forms, while protic solvents may shift equilibrium toward thiol.
Spectroscopic Characterization
Key analytical techniques confirm reaction outcomes:
Scientific Research Applications
Chemical Structure and Synthesis
N'-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide is synthesized through the condensation reaction between 4-(methylsulfanyl)benzaldehyde and isonicotinohydrazide. The reaction typically occurs in absolute ethanol with glacial acetic acid as a catalyst. The resulting structure contains a benzylidene moiety linked to an isonicotinohydrazide framework, which is crucial for its biological interactions.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Escherichia coli | 3.9 |
| Klebsiella pneumoniae | 0.49 |
| Mycobacterium tuberculosis | 0.24 |
The compound exhibits particularly strong activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .
Antitubercular Activity
Research has shown that this compound is effective against drug-resistant strains of Mycobacterium tuberculosis. In vitro studies revealed comparable efficacy to traditional treatments such as Isoniazid, with an MIC value of 3.9 µg/mL against resistant strains. The mechanism of action involves the inhibition of essential metabolic pathways within bacterial cells, particularly through interaction with DprE1, an enzyme critical for cell wall synthesis .
Anticonvulsant Activity
Preliminary studies suggest that this compound may possess anticonvulsant properties, potentially modulating neurotransmitter release or receptor activity in the central nervous system. This action could provide therapeutic benefits for conditions such as epilepsy.
Nonlinear Optical Properties
This compound has been explored for its nonlinear optical properties, making it a candidate for applications in photonics and optoelectronics. Its π-conjugated system allows for efficient electron delocalization and interaction with light, which is valuable in developing advanced optical materials .
Case Study 1: Efficacy Against Drug-Resistant Strains
In a specific study evaluating the compound's effectiveness against drug-resistant M. tuberculosis strains, it was found to maintain significant activity even in resistant scenarios. The proposed mechanism involved disruption of cell wall integrity through inhibition of DprE1, leading to bacterial cell death.
Case Study 2: Cytotoxicity Studies
While assessing therapeutic potential, cytotoxicity studies indicated low toxicity levels against mammalian cell lines, with IC50 values significantly higher than the MIC values observed for bacterial strains. This suggests a favorable therapeutic index for further development in clinical settings .
Mechanism of Action
The mechanism of action of N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide varies depending on its application:
Antimicrobial Activity: It is believed to interfere with the cell wall synthesis of bacteria and fungi, leading to cell lysis and death.
Anticonvulsant Activity: The compound may modulate neurotransmitter release or receptor activity in the central nervous system, thereby preventing seizure propagation.
Nonlinear Optical Properties: The compound’s ability to exhibit third-order nonlinear optical behavior is attributed to its π-conjugated system, which allows for efficient electron delocalization and interaction with light.
Comparison with Similar Compounds
Data Tables
Biological Activity
N'-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide is a hybrid compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antitubercular effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzylidene moiety linked to isonicotinohydrazide. The synthesis typically involves the condensation reaction between isonicotinohydrazide and 4-(methylsulfanyl)benzaldehyde. The resulting structure can be represented as follows:
This structure is crucial for understanding its biological interactions and mechanisms of action.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity against common pathogens.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Escherichia coli | 3.9 |
| Klebsiella pneumoniae | 0.49 |
| Mycobacterium tuberculosis | 0.24 |
These findings suggest that the compound is particularly effective against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent .
Antitubercular Activity
The compound has shown promising results in combating drug-resistant strains of Mycobacterium tuberculosis. In vitro studies demonstrated that it has comparable efficacy to traditional treatments such as Isoniazid (INH). The structure-activity relationship (SAR) analysis indicated that modifications in the hydrazone moiety significantly influence its biological activity.
Case Study: Efficacy Against Drug-Resistant Strains
In a specific case study, this compound was tested against a panel of drug-resistant M. tuberculosis strains. The results indicated that the compound maintained its activity even in resistant strains, with an MIC value of 3.9 µg/mL, highlighting its potential as a therapeutic agent in multidrug-resistant tuberculosis scenarios .
The proposed mechanism of action involves inhibition of essential metabolic pathways within bacterial cells. Molecular docking studies suggest that the compound interacts with DprE1, an enzyme critical for mycobacterial cell wall synthesis. This interaction disrupts cell wall integrity, leading to bacterial cell death .
Cytotoxicity Studies
While assessing the therapeutic potential, it is crucial to evaluate the cytotoxicity of this compound. Preliminary studies indicate low toxicity levels against mammalian cell lines, with IC50 values significantly higher than the MIC values observed for bacterial strains.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 (liver cancer) | >50 |
| HCT116 (colorectal cancer) | >40 |
These results suggest that while the compound is effective against pathogens, it exhibits a favorable safety profile for potential therapeutic use .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N'-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via a condensation reaction between 4-(methylsulfanyl)benzaldehyde and isonicotinohydrazide in refluxing ethanol. A representative protocol involves equimolar reactants (0.1 mol each) stirred in ethanol (20 mL) for 2 hours, yielding ~90% product after recrystallization . Key parameters include solvent polarity (ethanol promotes Schiff base formation), temperature (reflux ensures efficient imine bond formation), and stoichiometry. Variations in aldehyde substituents (e.g., methoxy or halogen groups) may require adjusted reaction times or temperatures to optimize yields .
Q. How is the crystal structure of this compound determined, and what structural features are critical for stability?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 4.7065 Å, b = 12.142 Å, c = 23.979 Å, and β = 91.96°. The structure reveals a trans-configuration at the C=N bond, intramolecular N–H⋯O hydrogen bonds (2.85–3.10 Å), and π-π stacking between aromatic rings (3.5–4.0 Å spacing), which stabilize the lattice . Hydrogen bonding networks (e.g., N–H⋯O and O–H⋯O) further enhance stability, as seen in analogous hydrazide derivatives .
Q. What spectroscopic techniques are used to characterize this compound, and how are key functional groups identified?
Answer:
- IR Spectroscopy: A strong C=N stretch appears at ~1600 cm⁻¹, while N–H (hydrazide) and C=S (methylsulfanyl) stretches occur at ~3200 cm⁻¹ and ~650 cm⁻¹, respectively .
- NMR: The imine proton (CH=N) resonates at δ 8.3–8.5 ppm in -NMR. Pyridyl protons appear as doublets (δ 7.6–8.7 ppm), and methylsulfanyl groups show singlets at δ 2.5 ppm .
- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., m/z 278 for C₁₃H₁₄N₂O₃S) .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of this compound’s electronic and structural properties?
Answer: Density Functional Theory (DFT) at the B3LYP/6-311G** level calculates bond lengths, angles, and vibrational frequencies that match experimental SCXRD and IR data (e.g., C=N bond length: 1.28 Å calculated vs. 1.29 Å observed). Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of ~4.2 eV, indicating charge-transfer potential. Non-linear optical (NLO) properties, such as hyperpolarizability (β ≈ 1.2 × 10⁻³⁰ esu), suggest applications in photonic materials .
Q. What contradictions exist in reported biological activities of similar hydrazide derivatives, and how can they be resolved?
Answer: Some studies report iron chelation (e.g., IC₅₀ ~10 µM for SIH analogs) as a primary mechanism for antioxidant activity, while others attribute cytotoxicity to metal ion depletion. These discrepancies arise from varying assay conditions (e.g., pH, Fe²⁺/Fe³⁺ ratios) or structural modifications (e.g., boronic ester prochelators like BSIH require H₂O₂ activation to release active chelators). Systematic studies comparing parent compounds and prochelators under standardized oxidative stress models (e.g., H₂O₂ exposure in cardiomyocytes) are critical .
Q. How does substituent variation on the benzylidene ring influence bioactivity and chelation efficiency?
Answer: Electron-donating groups (e.g., –OCH₃, –N(CH₃)₂) enhance metal-binding affinity by increasing electron density on the hydrazone nitrogen. For example, 4-dimethylamino analogs show stronger Fe³⁺ binding (log β = 12.4) compared to methylsulfanyl derivatives (log β = 10.8). Conversely, electron-withdrawing groups (e.g., –Cl, –Br) improve membrane permeability, as seen in anti-mycobacterial studies where 4-chloro derivatives exhibit MIC values of 2 µg/mL vs. M. tuberculosis .
Q. What strategies mitigate challenges in crystallizing hydrazone derivatives for structural studies?
Answer:
- Solvent Selection: Polar solvents (ethanol, methanol) promote hydrogen bonding. Slow evaporation at 293 K yields high-quality crystals .
- Additives: Trace water (e.g., monohydrate forms) stabilizes lattice interactions via O–H⋯O bonds .
- Temperature Control: Lower temperatures (e.g., 100 K) reduce thermal motion, improving diffraction resolution (R-factor < 0.05) .
Methodological Considerations
Q. How are hydrogen bonding and π-interactions quantified in crystal packing analysis?
Answer: Software like Mercury or PLATON analyzes intermolecular contacts:
Q. What experimental and computational approaches validate non-linear optical (NLO) properties?
Answer:
- Z-Scan Technique: Measures non-linear absorption (β) and refraction (n₂) using a CW laser (e.g., 532 nm). Reported β values for similar Schiff bases range 1.0–1.5 × 10⁻³⁰ esu .
- TD-DFT Calculations: Predict electronic transitions (e.g., charge-transfer excitations at 350–400 nm) and hyperpolarizability .
Q. How are structure-activity relationships (SARs) developed for hydrazide derivatives in drug discovery?
Answer:
- Pharmacophore Modeling: Identifies essential motifs (e.g., hydrazone core, aryl substituents) for target binding.
- QSAR Studies: Correlates substituent Hammett constants (σ) or logP values with bioactivity (e.g., anti-inflammatory IC₅₀).
- Molecular Docking: Validates interactions with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-TB activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
